[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate
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Overview
Description
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The presence of the chloro and nitro groups on the phenyl ring further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline in an alkaline medium to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with trimethylamine to introduce the trimethylammonium group.
Acetylation: Finally, the compound is acetylated using acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Coupling Reactions: The azo group can engage in coupling reactions with phenols and aromatic amines to form various azo dyes.
Common Reagents and Conditions
Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Hydroxide, alkoxide, amines.
Coupling Agents: Phenols, aromatic amines.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Azo Dyes: Formed from coupling reactions with phenols and aromatic amines.
Scientific Research Applications
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium acetate involves its interaction with specific molecular targets. The azo group can undergo reversible isomerization between the trans and cis forms upon exposure to light, making it useful in photoresponsive applications. The compound’s ability to form stable complexes with metal ions also contributes to its utility in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the chloro and nitro groups, making it less reactive.
Disperse Red 13: Another azo dye with similar applications but different substituents on the aromatic rings.
C.I. Disperse Red 13: Known for its use in dyeing synthetic fibers.
Uniqueness
The presence of the chloro and nitro groups in [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium acetate enhances its reactivity and versatility compared to similar compounds. These functional groups allow for a wider range of chemical reactions and applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
85187-95-7 |
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Molecular Formula |
C19H25ClN5O2.C2H3O2 C21H28ClN5O4 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C19H25ClN5O2.C2H4O2/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-2(3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ICJCWNOPJWXPER-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-] |
Origin of Product |
United States |
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